

# Ibrexafungerp in vitro activity against multidrug-resistant *Candida auris*

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ibrexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

[Get Quote](#)

## In Vitro Susceptibility of Ibrexafungerp Against *Candida* Species

The following table summarizes key in vitro activity data for **ibrexafungerp** against various *Candida* species, including *C. auris*, from European multicenter studies. The Minimum Inhibitory Concentration (MIC) is a key metric, with lower values indicating greater potency [1] [2].

| Species                     | Number of Isolates Tested | Modal MIC / MIC <sub>50</sub> (mg/L) | MIC Range (mg/L) | Geometric Mean MIC (mg/L) |
|-----------------------------|---------------------------|--------------------------------------|------------------|---------------------------|
| <i>Candida auris</i>        | 22                        | 0.5                                  | 0.25 - 1         | -                         |
| <i>Candida albicans</i>     | 163                       | 0.125 / 0.06                         | 0.016 - 0.5      | 0.062                     |
| <i>Candida glabrata</i>     | 60                        | 0.25 / 0.25                          | 0.125 - 0.5      | -                         |
| <i>Candida parapsilosis</i> | 108                       | 0.5 / 0.5                            | 0.125 - ≥8       | -                         |
| <i>Candida tropicalis</i>   | 40                        | 0.5 / 0.5                            | 0.06 - ≥8        | 0.517                     |

A separate large-scale study of 1,965 contemporary Danish yeast isolates confirmed these findings, reporting a consistent modal MIC of **0.5 mg/L for *C. auris*\*** and **aligning with the MIC profiles for other species [2]. The activity against \**C. auris* is particularly significant as this pathogen is often multidrug-resistant.**

## Activity Against Resistant Isolates

**Ibrexafungerp**'s novel mechanism offers a potential advantage against resistant infections.

- **Activity vs. Azole-Resistant Isolates:** **Ibrexafungerp** has demonstrated potent in vitro activity against **fluconazole-resistant isolates** of various *Candida* species [1]. This is crucial for *C. auris*, given that over 90% of clinical strains are resistant to fluconazole [3] [4].
- **Activity vs. Echinocandin-Resistant Isolates:** While both **ibrexafungerp** and echinocandins (e.g., caspofungin) target glucan synthase, they bind to different subunits of the enzyme. This results in **very limited cross-resistance** [5] [1]. **Ibrexafungerp** remains active against some *Candida* isolates that have developed echinocandin resistance due to specific mutations in the Fks1 protein [2].

## Detailed Experimental Methodology

The quantitative data presented above was generated using standardized, reproducible protocols.

- **Reference Method:** The data was obtained using the **EUCAST broth microdilution method (E.Def 7.3.2)**, which is a globally recognized standard for antifungal susceptibility testing [1] [2].
- **Procedure Overview:**
  - **Inoculum Preparation:** Isolates are cultured on agar to ensure purity and viability. A standardized suspension of yeast cells is prepared in a saline solution [1].
  - **Drug Dilution:** A stock solution of **ibrexafungerp** is serially diluted two-fold in a liquid medium (RPMI) within microtiter plates to create a range of concentrations (e.g., 0.008–8 mg/L) [2].
  - **Inoculation and Incubation:** Each well of the plate is inoculated with the yeast suspension and incubated at **35°C for 24 hours** [1] [2].
  - **MIC Determination:** The MIC is determined as the **lowest drug concentration that produces a 50% visual reduction in fungal growth** compared to the drug-free control well [1] [2].
- **Quality Control:** The following quality control strains are included to ensure the reliability of each test run: *C. krusei* ATCC 6258 and *C. parapsilosis* ATCC 22019 [1] [2].

## Mechanism of Action and Cross-Resistance

The distinct mechanism of **ibrexafungerp** underpins its activity against resistant pathogens. The diagram below illustrates its target and the basis for its lack of cross-resistance with echinocandins.



[Click to download full resolution via product page](#)

**Ibrexafungerp** is a triterpenoid antifungal that inhibits the synthesis of  **$\beta$ -(1,3)-D-glucan**, a key polymer essential for fungal cell wall integrity. This action leads to osmotic instability, cell lysis, and death [5].

- **Novel Binding Site:** While both **ibrexafungerp** and echinocandins inhibit the same enzyme, they bind to different subunits. Echinocandins target the **catalytic Fks1p subunit**, whereas **ibrexafungerp** targets the **regulatory Rho1p subunit** [5].
- **Therapeutic Implication:** This difference in binding sites is the molecular reason for the **limited cross-resistance** between **ibrexafungerp** and echinocandins. A fungal strain resistant to echinocandins due to a mutation in the *FKS1* gene may still remain susceptible to **ibrexafungerp** [1] [2].

## Research Implications Summary

For researchers and drug development professionals, the data indicates that **ibrexafungerp** is a promising candidate, particularly due to its:

- **Potent In Vitro Activity:** Demonstrated efficacy against a wide range of *Candida* species, including multidrug-resistant *C. auris*.
- **Oral Availability:** As an oral agent, it addresses a significant gap in the treatment of invasive fungal infections, which are currently dominated by intravenous drugs [5] [1].
- **Potential for Combination Therapy:** Its unique mechanism and activity against resistant strains make it a strong candidate for future combination antifungal regimens [6] [4].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) ... [frontiersin.org]
2. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits ... [mdpi.com]
3. Understanding the mechanisms of resistance to azole ... [pmc.ncbi.nlm.nih.gov]
4. Innovative antifungal strategies to combat drug-resistant ... [frontiersin.org]
5. Ibrexafungerp: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]
6. Innovative antifungal strategies to combat drug-resistant ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ibrexafungerp in vitro activity against multidrug-resistant *Candida auris*]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535634#ibrexafungerp-in-vitro-activity-against-multidrug-resistant-candida-auris>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)